

# Comparative Analysis of COX-1/COX-2 Selectivity: Imrecoxib and Its Primary Metabolites

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## Compound of Interest

Compound Name: 4'-Aarboxylic acid imrecoxib

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This guide provides a comprehensive comparison of the cyclooxygenase (COX) selectivity of the moderately selective COX-2 inhibitor, imrecoxib, and its principal active metabolites. The following data and experimental protocols are intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of imrecoxib's pharmacological profile.

## Executive Summary

Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a moderately selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[3] Imrecoxib is metabolized in the liver into two major active metabolites: 4'-hydroxymethyl imrecoxib (M1 or M4) and 4'-carboxylic acid imrecoxib (M2).[4] Both metabolites have been reported to be potential COX inhibitors with moderate COX-1/COX-2 selectivity and possess anti-inflammatory activity comparable to or slightly higher than celecoxib in in-vivo models.[5] This guide summarizes the available quantitative data on the COX-1/COX-2 selectivity of imrecoxib and provides a qualitative assessment of its metabolites based on current literature.

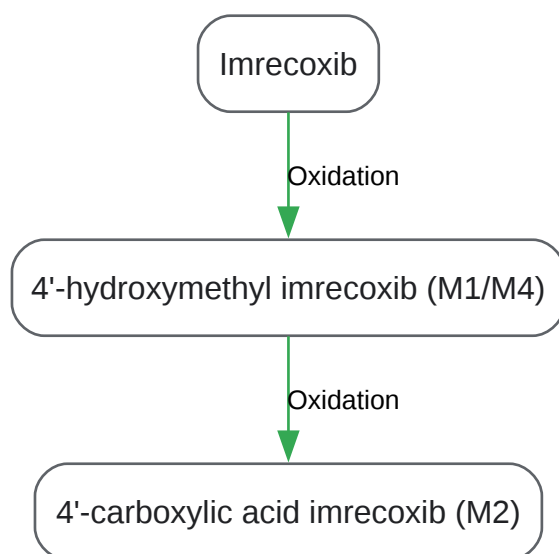
## Quantitative Comparison of COX Inhibition

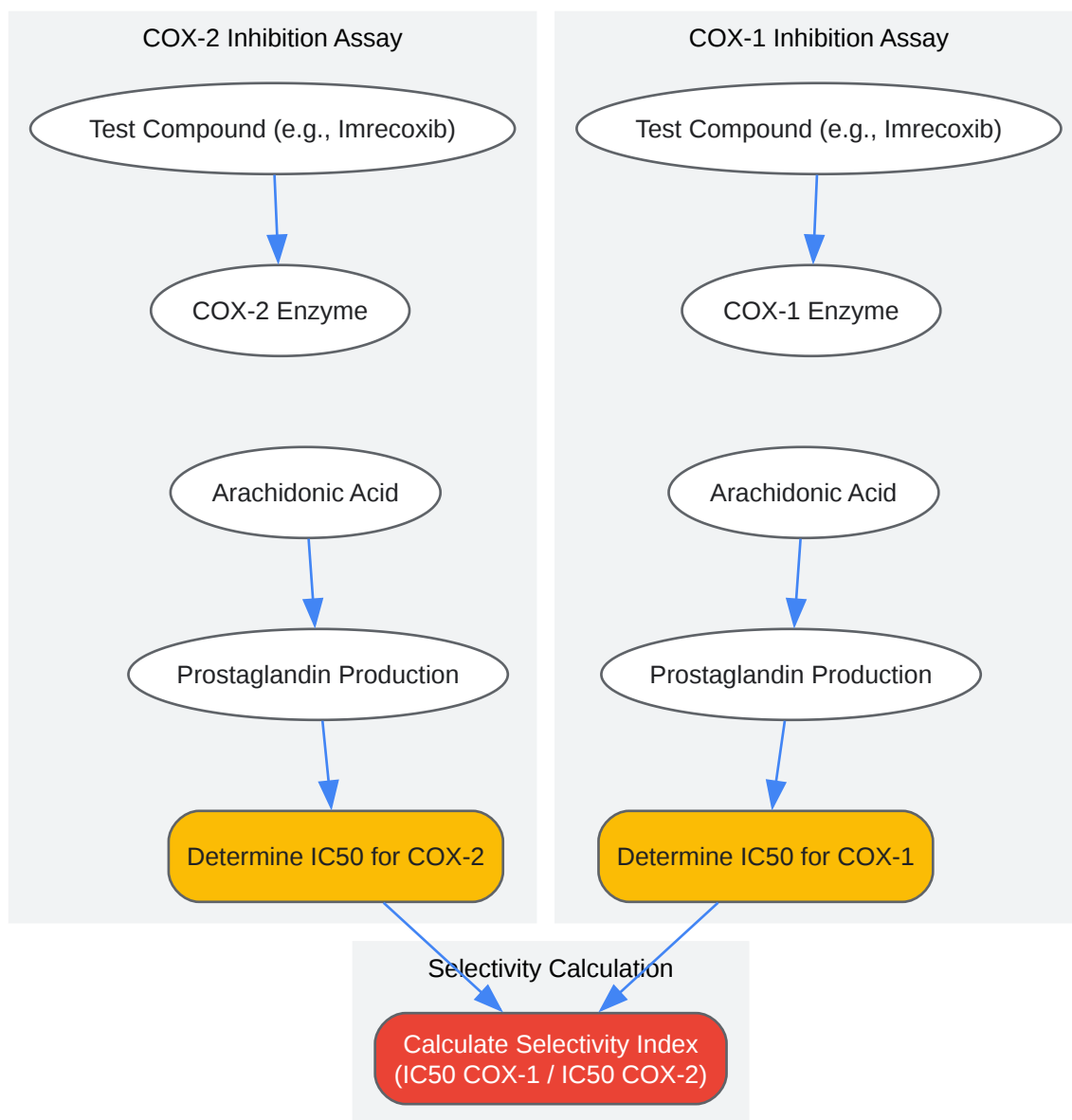
The following table summarizes the in vitro inhibitory concentrations (IC50) of imrecoxib against human COX-1 and COX-2 enzymes. To date, specific IC50 values for the metabolites M1 and M2 have not been reported in the reviewed scientific literature.

Compound	COX-1 IC50 (nM)	COX-2 IC50 (nM)	Selectivity Index (COX-1/COX-2)
Imrecoxib	115 ± 28[1][2][6]	18 ± 4[1][2][6]	6.39[6]
Metabolite M1 (4'-hydroxymethyl imrecoxib)	Data not available	Data not available	Reported as moderately selective[5][7]
Metabolite M2 (4'-carboxylic acid imrecoxib)	Data not available	Data not available	Reported as moderately selective[5][7]

## Metabolic Pathway of Imrecoxib

Imrecoxib undergoes extensive metabolism in the liver, primarily through oxidation. The 4'-methyl group of imrecoxib is first hydroxylated to form the 4'-hydroxymethyl metabolite (M1/M4), which is then further oxidized to the 4'-carboxylic acid metabolite (M2).[4]





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